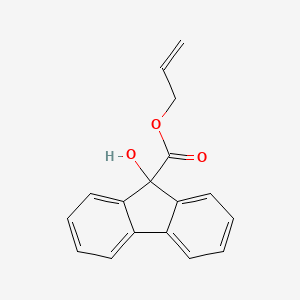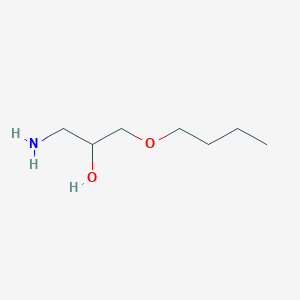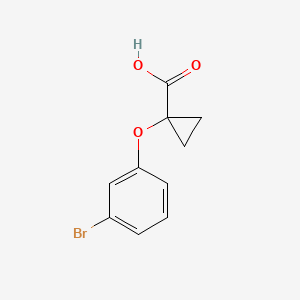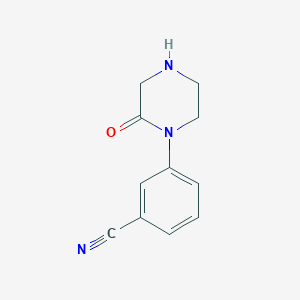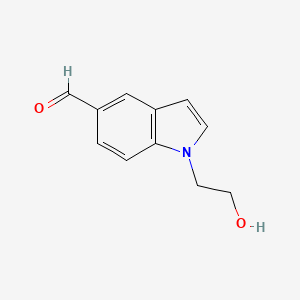
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes This particular compound is characterized by the presence of a hydroxyethyl group at the 1-position and an aldehyde group at the 5-position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-5-carboxaldehyde with ethylene oxide under basic conditions to introduce the hydroxyethyl group. Another method includes the use of 2-hydroxyethylamine as a starting material, which undergoes a condensation reaction with indole-5-carboxaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of indole-based biochemical pathways and their role in cellular processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)-3-methylindole: Similar structure but with a methyl group at the 3-position.
1-(2-Hydroxyethyl)-2-methylindole: Similar structure but with a methyl group at the 2-position.
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group at the 3-position.
Uniqueness: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-7-9(8-14)1-2-11(10)12/h1-4,7-8,13H,5-6H2 |
Clé InChI |
WMUBGRYNEIXRAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2CCO)C=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



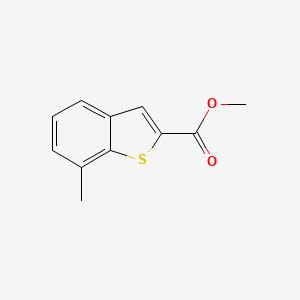

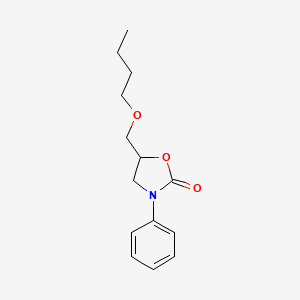

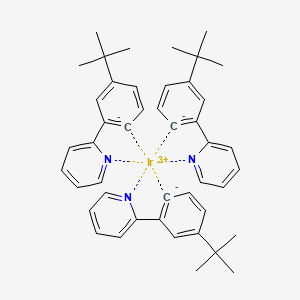

![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)

